molecular formula C23H24N2O3S2 B2483138 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 941884-51-1

2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2483138
CAS No.: 941884-51-1
M. Wt: 440.58
InChI Key: CRTIUEDLASQAOK-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a sophisticated synthetic compound designed for advanced pharmacological and chemical biology research. This molecule integrates two privileged structural motifs: a tetrahydronaphthalene group, which is a common pharmacophore in therapeutics targeting central nervous system and inflammatory pathways, and a thiazole ring. The thiazole moiety is a five-membered heterocycle containing nitrogen and sulfur atoms, known for its aromaticity and significant role in medicinal chemistry due to its presence in a wide array of bioactive molecules . Thiazole-containing compounds have demonstrated diverse therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities, and are key components in several approved drugs and candidates in clinical trials . The strategic incorporation of an ethylsulfonyl group on the phenyl ring enhances the molecule's properties as a potential enzyme inhibitor or receptor modulator, as sulfonyl groups are often involved in key hydrogen-bonding interactions within biological targets. This compound is supplied strictly for research applications and is intended for use in in vitro assays and preclinical studies to investigate its mechanism of action, pharmacokinetic properties, and therapeutic potential. It is Not For Human or Veterinary Use. Researchers can utilize this chemical probe to explore novel signaling pathways, validate new drug targets, or as a lead compound for the development of new agents in areas such as oncology or neurology.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-2-30(27,28)20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-29-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIUEDLASQAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an ethylsulfonyl group, a thiazole moiety, and a tetrahydronaphthalene derivative. Its molecular formula is C20H24N2O2SC_{20}H_{24}N_2O_2S, and it has a molecular weight of approximately 364.48 g/mol.

Structural Formula

PropertyValue
Molecular FormulaC20H24N2O2S
Molecular Weight364.48 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Compounds with thiazole rings have been shown to exhibit diverse pharmacological effects, such as:

  • Antitumor Activity : Thiazoles are known for their cytotoxic effects against cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity .
  • Anticonvulsant Properties : Some thiazole derivatives have demonstrated significant anticonvulsant activity in animal models .
  • Antimicrobial Effects : The compound's structure suggests potential antibacterial properties, with studies indicating that thiazole derivatives can inhibit bacterial growth effectively .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating thiazole-containing compounds found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly impacted cytotoxicity .
  • Anticonvulsant Efficacy : Research involving thiazole derivatives showed promising results in reducing seizure activity in rodent models. Compounds similar to the one were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ), with some achieving complete protection .
  • Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against common bacterial strains. Results indicated that several compounds exhibited antimicrobial activity comparable to established antibiotics, suggesting potential therapeutic applications in treating infections .

Comparative Biological Activity Table

Activity TypeCompound ExampleIC50 (µg/mL)Reference
AntitumorThiazole Derivative A1.61
AnticonvulsantThiazole Derivative BComplete
AntimicrobialThiazole Derivative CComparable to Norfloxacin

Comparison with Similar Compounds

Structural Features

The compound’s structure combines:

  • Tetrahydronaphthalenyl-thiazole core : Provides a rigid, lipophilic scaffold, likely influencing membrane permeability.

Key analogs for comparison :

Compound Name Core Structure Substituents Key Functional Groups
Target compound Thiazole + tetrahydronaphthalene 4-(Ethylsulfonyl)phenyl Sulfonyl, acetamide, thiazole
N-(4-Sulfamoylphenyl)thioacetamide quinazolinones (Compounds 5–10, ) Quinazolinone + thioacetamide Tolyl, ethylphenyl Sulfamoyl, thioacetamide
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide () Thiazole Phenylsulfonyl, chloromethyl Sulfonyl, acetamide, chloromethyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide () Triazole + naphthalene Nitrophenyl, methoxy Triazole, acetamide, nitro

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives () exhibit high melting points (170.5–315.5°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups). The target compound’s ethylsulfonyl group may similarly elevate its melting point . Thiazole derivatives () with phenylsulfonyl groups have moderate melting points, suggesting the tetrahydronaphthalene moiety in the target compound could further increase rigidity and thermal stability .
  • Synthetic Yields: Quinazolinone derivatives () show yields of 68–91%, influenced by substituent steric effects.

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